4-Amino-4-(2-carboxyethyl)heptanedioic acid

Catalog No.
S1502189
CAS No.
176738-98-0
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4-(2-carboxyethyl)heptanedioic acid

CAS Number

176738-98-0

Product Name

4-Amino-4-(2-carboxyethyl)heptanedioic acid

IUPAC Name

4-amino-4-(2-carboxyethyl)heptanedioic acid

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c11-10(4-1-7(12)13,5-2-8(14)15)6-3-9(16)17/h1-6,11H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

UOPIUZMVWLTGPP-UHFFFAOYSA-N

SMILES

C(CC(CCC(=O)O)(CCC(=O)O)N)C(=O)O

Canonical SMILES

C(CC(CCC(=O)O)(CCC(=O)O)N)C(=O)O

4-Amino-4-(2-carboxyethyl)heptanedioic acid is a compound with the molecular formula C₁₀H₁₇N₁O₆ and a molecular weight of 217.25 g/mol. It features a heptanedioic acid backbone, which is modified by an amino group and a carboxyethyl side chain. This structure provides unique properties that are of interest in various biochemical applications. The compound is classified under the CAS number 176738-98-0 and has been identified in several chemical databases, including PubChem with the CID 387081 .

Currently, there is no scientific research readily available describing a specific mechanism of action for ATA.

Due to the limited information on ATA, specific safety hazards are unknown. However, as a general precaution, organic acids can be irritating to skin and eyes. Standard laboratory safety practices should be followed when handling unknown compounds [].

.L-Glutamic Acid56-86-0Naturally occurring amino acid; involved in neurotransmission.Aspartic Acid617-45-8Another amino acid; plays roles in metabolism and neurotransmission.

Uniqueness

The uniqueness of 4-Amino-4-(2-carboxyethyl)heptanedioic acid lies in its specific combination of functional groups and its potential for further modification, making it a versatile candidate for various applications not fully explored by other similar compounds.

The synthesis of 4-Amino-4-(2-carboxyethyl)heptanedioic acid can be achieved through several methods:

  • Amine Addition: The reaction of heptanedioic acid derivatives with appropriate amines under controlled conditions.
  • Carboxylation Reactions: Utilizing carboxylation techniques on suitable precursors to introduce the carboxyethyl group.
  • Multi-step Synthesis: Combining multiple synthetic steps involving protection and deprotection strategies to achieve the desired structure.

Each method can yield varying purities and yields, depending on the reaction conditions employed.

This compound finds applications in:

  • Pharmaceuticals: As a potential building block for drug synthesis due to its ability to form various derivatives.
  • Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require specific amino acid functionalities.

Interaction studies of 4-Amino-4-(2-carboxyethyl)heptanedioic acid focus on its binding properties with proteins and enzymes. Preliminary data suggest it may influence enzyme activity due to its structural similarity to natural substrates. Further research is needed to quantify these interactions and understand their implications fully.

4-Amino-4-(2-carboxyethyl)heptanedioic acid (CAS No. 176738-98-0) is a tricarboxylic amino acid derivative with the molecular formula C10H17NO6. This compound is known by several synonyms in the scientific literature:

  • Aminomethanetrispropionic acid
  • 4-AMINO-4-(2-CARBOXYETHYL)-HEPTANEDIOIC ACID
  • Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-
  • NSC680472

In Chinese nomenclature, it is referred to as 4-氨基-4-(2-羧乙基)庚二酸. The compound has been registered in multiple chemical databases, with identifiers including PubChem CID 387081 and NSC Number 680472.

XLogP3

-3.5

Wikipedia

Aminomethanetrispropionic acid

Dates

Last modified: 08-15-2023

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